![molecular formula C13H12N4OS2 B2679156 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide CAS No. 1428359-03-8](/img/structure/B2679156.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including pyrazole, thiazole, and thiophene . Each of these moieties has unique chemical and biological properties. For instance, pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms . Thiazole, on the other hand, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is characterized by the presence of pyrazole, thiazole, and thiophene moieties. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen atoms . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The aromaticity of these rings is characterized by the delocalization of π-electrons .Scientific Research Applications
Application in Heck Coupling Reaction
The compound has been used in the synthesis of NNN pincer palladium (II) complexes . These complexes have shown efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .
Use in CDK2 Inhibition
The compound has been used in the development of CDK2 inhibitors . CDK2 has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Antimicrobial Activity
Some derivatives of the compound have shown antimicrobial activity against various organisms such as Escherichia coli, Proteus mirabilis, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger .
Antileishmanial Activity
The compound has shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify this activity, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The compound has also been evaluated for its antimalarial activity .
Use in Synthesis of Pyrazole Derivatives
Pyrazole-containing compounds, such as the one , represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Future Directions
The future research directions for “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” could include further studies on its synthesis, characterization, and biological activity. For instance, it would be interesting to explore its potential applications in medicinal chemistry, given the known biological activities of compounds containing pyrazole, thiazole, and thiophene moieties . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-12(10-3-7-19-8-10)14-5-2-11-9-20-13(16-11)17-6-1-4-15-17/h1,3-4,6-9H,2,5H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPQZQHCJYJBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide |
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